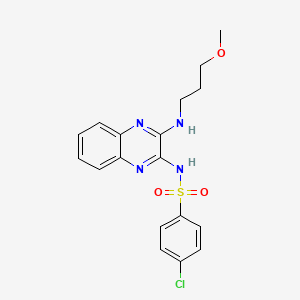

4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” is a chemical compound. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications .

Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly mentioned in the retrieved data .Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not available in the retrieved data .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the retrieved data .Applications De Recherche Scientifique

Anticancer Applications

The crystal structure analysis of closely related compounds reveals insights into their potential anticancer activities. For example, the structural determination of quinoxaline derivatives has laid a foundation for understanding their interaction with biological targets, showcasing their potential as antitumor agents. Liu, Ruble, and Arora (1994) provided a detailed analysis of one such agent, highlighting the distorted tetrahedral geometry around the sulfur atom and the planar quinoxaline ring system, which could contribute to its anticancer properties (Liu, Ruble, & Arora, 1994).

Antimicrobial and Antifungal Screening

Research into novel azetidin-2-ones and quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives has shown potent antimicrobial and antifungal activities. Gupta and Halve (2015) synthesized a series of compounds exhibiting significant activity against Aspergillus niger and Aspergillus flavus, suggesting the role of these compounds in developing new antifungal agents (Gupta & Halve, 2015). Similarly, the synthesis and evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives highlighted their antimicrobial potential, particularly against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

Green Synthesis and Antibacterial Activity

Alavi et al. (2017) investigated the green synthesis of quinoxaline sulfonamides, demonstrating their antibacterial effectiveness against Staphylococcus spp. and Escherichia coli. This approach not only provides a sustainable method for producing these compounds but also highlights their potential in addressing bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Herbicide Selectivity and Metabolism

The selectivity of chlorsulfuron, a herbicide, for cereals is attributed to the crop plants' ability to metabolize similar compounds, offering insights into the biological interaction of such chemicals with plants. Sweetser, Schow, and Hutchison (1982) elucidated this selectivity basis, which may provide a framework for designing environmentally friendly herbicides with minimal impact on non-target plants (Sweetser, Schow, & Hutchison, 1982).

Mécanisme D'action

Target of Action

The primary target of 4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is the Bifunctional protein GlmU . This protein is found in Haemophilus influenzae , a bacterium that can cause a range of infections in humans.

Mode of Action

It is known to interact with its target, the bifunctional protein glmu . The compound’s interaction with this protein may result in changes that inhibit the protein’s function, thereby affecting the survival and growth of the bacterium.

Biochemical Pathways

Given its target, it is likely that the compound affects pathways related to the survival and growth of haemophilus influenzae .

Result of Action

Given its target, it is likely that the compound inhibits the function of the Bifunctional protein GlmU , potentially leading to a decrease in the survival and growth of Haemophilus influenzae.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound.

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O3S/c1-26-12-4-11-20-17-18(22-16-6-3-2-5-15(16)21-17)23-27(24,25)14-9-7-13(19)8-10-14/h2-3,5-10H,4,11-12H2,1H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBQTVSRGZGASM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B2975533.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2975537.png)

![2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide](/img/structure/B2975539.png)

![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2975543.png)

![2-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}quinoxaline](/img/structure/B2975545.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate](/img/structure/B2975549.png)

![N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide](/img/structure/B2975552.png)